4-Aminoacetophenone-13C
Description
Significance of Isotopic Labeling in Advanced Chemical Studies
The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), has revolutionized chemical and biomedical research. symeres.comdiagnosticsworldnews.com By replacing a common isotope with its heavier, stable counterpart, researchers can effectively "tag" molecules without altering their chemical properties. diagnosticsworldnews.comnih.gov This labeling allows for precise tracking of the molecule's journey, providing invaluable information on metabolic pathways, reaction mechanisms, and the fate of agrochemicals in the environment. symeres.comisotope.com The enhanced precision afforded by isotopic labeling improves the accuracy of analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling scientists to unravel complex molecular structures and reaction kinetics with greater confidence. wikipedia.orgadesisinc.com
Role of Carbon-13 in Enhancing Analytical Resolution and Mechanistic Insight
Carbon-13, a stable isotope of carbon, plays a pivotal role in modern analytical and mechanistic studies. symeres.com While the most abundant carbon isotope, carbon-12, is not NMR-active, the carbon-13 nucleus possesses a nuclear spin of 1/2, making it detectable by NMR spectroscopy. wikipedia.orgnumberanalytics.comsavemyexams.com This property allows chemists to gain detailed information about the carbon skeleton of a molecule. numberanalytics.comfiveable.me
In ¹³C NMR spectroscopy, each unique carbon atom in a molecule produces a distinct signal, providing information about its chemical environment. savemyexams.comfiveable.meslideshare.net This technique is instrumental in determining molecular structures and monitoring the progress of chemical reactions. fiveable.me The use of ¹³C-labeled compounds significantly enhances the sensitivity and resolution of NMR and MS analyses, facilitating the elucidation of complex metabolic pathways and reaction mechanisms. symeres.comacs.org For instance, by introducing a ¹³C-labeled substrate into a biological system, researchers can follow its transformation through various metabolic steps, providing unparalleled insights into the cell's metabolic wiring. nih.govspringernature.com
Overview of Stable Isotope Tracers in Contemporary Research
Stable isotope tracers have become a cornerstone of contemporary research, with applications spanning from basic metabolic studies to drug development and environmental science. symeres.comisotope.comckisotopes.com In metabolic research, stable isotopes are used to quantify biochemical reactions in vivo, helping to understand a wide range of diseases such as cancer, diabetes, and neurodegenerative disorders. isotope.comckisotopes.com They are crucial for metabolic flux analysis, which explains the flow of elements through the intricate network of reactions within a cell. wikipedia.org
In the pharmaceutical industry, stable isotope labeling is vital for drug discovery and development. It aids in tracking the metabolic fate of new drug candidates, identifying potential metabolites, and understanding drug interactions. symeres.comadesisinc.com Furthermore, stable isotope-labeled compounds serve as internal standards in quantitative analyses, improving the precision of measurements in proteomics, metabolomics, and environmental monitoring. symeres.com The versatility and safety of stable isotopes, which are naturally occurring and non-radioactive, have made them a preferred choice over their radioactive counterparts in many applications. ckisotopes.com
The Profile of 4-Aminoacetophenone-13C
4-Aminoacetophenone , also known as 1-(4-aminophenyl)ethanone, is an organic compound that serves as a versatile intermediate in various chemical syntheses. chemicalbook.comchemicalbook.com Its structure consists of a benzene (B151609) ring substituted with an amino group and an acetyl group. hmdb.ca The introduction of a carbon-13 isotope into the 4-aminoacetophenone molecule creates 4-Aminoacetophenone-¹³C , a stable isotope-labeled compound with significant applications in scientific research. This labeling allows for precise tracking of the molecule in complex systems using techniques like NMR and mass spectrometry.
Chemical and Physical Properties
The properties of 4-Aminoacetophenone are well-documented, providing a basis for its use and the application of its isotopically labeled form.
| Property | Value |
| Molecular Formula | C₈H₉NO |
| Molecular Weight | 135.16 g/mol nih.gov |
| Melting Point | 103-107 °C chemicalbook.com |
| Boiling Point | 293-295 °C chemicalbook.com |
| Appearance | Yellow solid with a pleasant odor nih.gov |
| Solubility | Soluble in hot water, ethanol, and ether chemicalbook.com |
| Note: The table above displays the properties of the unlabeled 4-Aminoacetophenone. The ¹³C-labeled version will have a slightly higher molecular weight but is chemically and functionally identical. |
Synthesis and Preparation
The synthesis of 4-Aminoacetophenone-¹³C involves the specific incorporation of a carbon-13 atom into the molecular structure. A common method involves the following conceptual steps:
Nitration of Acetophenone : Acetophenone is nitrated to produce 4-nitroacetophenone.
Isotopic Labeling : The carbonyl carbon is then replaced with a ¹³C-enriched atom. This can be achieved through reactions using ¹³C-labeled reagents.
Reduction of the Nitro Group : The nitro group of the labeled 4-nitroacetophenone-¹³C is then reduced to an amino group, yielding the final product, 4-Aminoacetophenone-¹³C.
Another synthetic route involves a multi-step process starting from p-hydroxyacetophenone. chemicalbook.com This method includes a Smiles rearrangement reaction to form an intermediate which is then hydrolyzed to produce 4-aminoacetophenone. chemicalbook.com
Analytical Characterization
The structural integrity and isotopic enrichment of 4-Aminoacetophenone-¹³C are confirmed through various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being the most crucial.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy is a primary tool for characterizing 4-Aminoacetophenone and its labeled counterpart. The spectrum of the unlabeled compound shows distinct peaks for each non-equivalent carbon atom. chemicalbook.com For example, the carbonyl carbon typically resonates at a significantly different chemical shift compared to the aromatic and methyl carbons. tandfonline.com In the ¹³C-labeled version, the signal corresponding to the enriched carbon atom will be significantly enhanced, confirming the position of the label. The chemical shifts in the ¹³C NMR spectrum provide detailed information about the electronic environment of each carbon atom, aiding in the complete structural elucidation. savemyexams.comfiveable.me
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the isotopic purity of 4-Aminoacetophenone-¹³C. The mass spectrum of the labeled compound will show a molecular ion peak that is shifted by the mass difference between ¹³C and ¹²C, confirming the successful incorporation of the stable isotope. This technique is also instrumental in tracing experiments, where the distinct mass of the labeled compound allows it to be differentiated from its unlabeled counterpart in biological or chemical samples. wikipedia.org
Research Applications
The unique properties of 4-Aminoacetophenone-¹³C make it a valuable tool in several areas of scientific research.
Use as an Internal Standard
In quantitative analysis, particularly in chromatography and mass spectrometry, stable isotope-labeled compounds like 4-Aminoacetophenone-¹³C are used as ideal internal standards. Because they are chemically identical to the analyte of interest but have a different mass, they can be added to a sample at a known concentration. This allows for the accurate quantification of the unlabeled compound by correcting for variations in sample preparation and instrument response.
Tracer in Metabolic Studies
As a labeled analog of a biologically relevant molecule, 4-Aminoacetophenone-¹³C can be used as a tracer to study metabolic pathways. isotope.com For example, derivatives of 4-aminoacetophenone have been investigated for their effects on enzymes like tyrosinase. chemicalbook.com By using the ¹³C-labeled version, researchers can track the compound's metabolism, identify its breakdown products, and understand its mechanism of action within a biological system. diagnosticsworldnews.com This is particularly useful in drug metabolism and pharmacokinetic studies. symeres.com
Mechanistic Studies of Chemical Reactions
Isotopic labeling is a powerful technique for elucidating the mechanisms of chemical reactions. symeres.com By incorporating ¹³C into a specific position in the 4-aminoacetophenone molecule, chemists can follow the fate of that carbon atom throughout a reaction sequence. This can help to distinguish between different possible reaction pathways and provide definitive evidence for a proposed mechanism. For instance, it can be used to study the formation of Schiff bases and other derivatives. tandfonline.comresearchgate.networldresearchersassociations.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-aminophenyl)(113C)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,9H2,1H3/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRYKVSEZCQIHD-PTQBSOBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Isotopic Enrichment of 4 Aminoacetophenone 13c
Strategies for Carbon-13 Incorporation into 4-Aminoacetophenone
The introduction of a carbon-13 (¹³C) isotope into the 4-aminoacetophenone structure is a key step that can be achieved through several strategic approaches. These methods are broadly categorized into isotopic exchange and the use of ¹³C-labeled reagents.
Isotopic Exchange Methods
Isotopic exchange techniques involve the direct replacement of a carbon-12 atom with a carbon-13 atom in the 4-aminoacetophenone molecule. While this method can be employed, it often presents challenges in controlling the specific position of the label and may result in a mixture of isotopologues. acs.org
Utilization of 13C-Labeled Reagents
A more precise and widely used strategy involves the incorporation of ¹³C-labeled reagents during the synthesis process. This approach ensures that the carbon-13 isotope is placed at a specific, predetermined position within the molecule, which is critical for many analytical applications. wikipedia.org The use of these labeled precursors is fundamental to achieving high isotopic enrichment and is a common practice in the synthesis of complex isotopically labeled compounds. nih.gov
Reaction Pathways for Targeted 13C-Labeling of the Acetyl Group
Targeting the acetyl group for ¹³C-labeling is a primary objective in the synthesis of 4-Aminoacetophenone-13C. Several reaction pathways can achieve this with high efficiency.
One prominent method begins with 4-nitroacetophenone. The carbonyl carbon of the acetyl group is replaced with a ¹³C atom through nucleophilic acyl substitution using a ¹³C-enriched reagent such as ¹³C-enriched sodium cyanide or acetic anhydride-¹³C. Following the labeling step, the nitro group is reduced to an amino group using catalytic hydrogenation, typically with a palladium-on-carbon (Pd/C) catalyst, to yield the final product.
An alternative pathway involves the initial synthesis of ¹³C-labeled acetophenone. This can be accomplished through a Friedel-Crafts acylation of benzene (B151609) with a ¹³C-labeled acetylating agent like acetyl chloride-¹³C in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting acetophenone-¹³C is then nitrated at the para position and subsequently reduced to form this compound.
| Labeled Reagent | Typical Isotopic Purity (%) | Relative Reaction Efficiency (%) |
| Sodium Cyanide-¹³C | 95–98 | 75–80 |
| Acetic Anhydride-¹³C | 98–99 | 85–90 |
| This table presents a comparison of common ¹³C-labeled reagents used in the synthesis of this compound, highlighting their typical isotopic purity and relative reaction efficiency. |
Purification Techniques for High Isotopic Purity
Achieving high isotopic and chemical purity is paramount for the utility of this compound in research. moravek.com Impurities can interfere with analytical measurements and compromise the integrity of experimental results. moravek.com Therefore, rigorous purification techniques are employed post-synthesis.
Column chromatography is a widely used method for purifying the crude product. Utilizing a silica (B1680970) gel stationary phase and a solvent system such as ethyl acetate/hexane, this technique effectively separates the desired labeled compound from unreacted starting materials, byproducts, and other impurities. High-performance liquid chromatography (HPLC) is another powerful tool for achieving high levels of chemical purity. moravek.com
Quality Control and Validation of 13C Enrichment in this compound
The final and critical step in the production of this compound is the validation of its structure and the quantification of its ¹³C enrichment. A suite of analytical techniques is employed for this purpose to ensure the compound meets the stringent quality standards required for its applications. acs.org
Analytical Techniques for Quality Control:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are indispensable for confirming the chemical structure of the molecule. researchgate.net ¹³C NMR is particularly crucial for verifying the position of the carbon-13 label and for quantifying the level of isotopic enrichment by comparing the signal intensity of the labeled carbon to its natural abundance counterpart.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the compound, which confirms the incorporation of the heavier ¹³C isotope. Isotope ratio mass spectrometry (IRMS) provides a highly accurate measurement of the ¹³C/¹²C ratio, thus quantifying the isotopic enrichment with great precision. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the amino and carbonyl groups, further confirming the compound's identity.
Leading producers of stable isotope-labeled compounds adhere to strict quality controls to guarantee an isotopic purity of ≥99%. This high level of enrichment is essential for minimizing background noise and ensuring the accuracy of data in sensitive analytical techniques.
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and determination of ¹³C label position. researchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight determination. |
| Isotope Ratio Mass Spectrometry (IRMS) | Accurate quantification of ¹³C enrichment. nih.gov |
| Infrared (IR) Spectroscopy | Functional group identification. |
| This table summarizes the key analytical techniques used for the quality control and validation of this compound. |
Advanced Spectroscopic and Structural Characterization of 4 Aminoacetophenone 13c
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-Aminoacetophenone-¹³C, providing detailed information about its carbon framework and proton environment.
Carbon-13 NMR for Confirmation of Isotopic Labeling and Positional Assignment
Carbon-13 (¹³C) NMR spectroscopy is instrumental in verifying the successful incorporation and specific location of the ¹³C isotope within the 4-Aminoacetophenone molecule. The ¹³C-label is most commonly introduced at the carbonyl carbon of the acetyl group. This isotopic enrichment leads to a distinct and intense signal in the ¹³C NMR spectrum, facilitating its unambiguous identification.
The chemical shift of the labeled carbonyl carbon in 4-Aminoacetophenone-¹³C is observed at approximately 208.5 ppm. This is a noticeable shift compared to the corresponding carbon in the unlabeled compound, which appears around 204.8 ppm. This difference in chemical shift provides definitive confirmation of the isotopic labeling. The precise chemical shifts can be influenced by the solvent and other experimental conditions.
Table 1: Predicted ¹³C NMR Chemical Shifts for 4-Aminoacetophenone
| Carbon Atom | Predicted Chemical Shift (ppm) in D₂O |
| C1 (C=O) | 205.8 |
| C2 (CH₃) | 29.3 |
| C3 (C-NH₂) | 155.0 |
| C4 (Aromatic CH) | 132.8 |
| C5 (Aromatic CH) | 115.3 |
| C6 (Aromatic C) | 129.5 |
| Data sourced from the Human Metabolome Database (HMDB) predicted spectrum. hmdb.ca |
The use of ¹³C labeling is a powerful strategy for studying complex chemical systems, as it can permit the quantification of multiple components in a mixture from a single ¹³C NMR spectrum without requiring advanced instrumentation. rsc.org
Proton NMR for Structural Elucidation
Typical ¹H NMR signals for the aromatic protons of 4-aminoacetophenone appear as multiplets in the downfield region of the spectrum, generally between δ 7.5 and 8.0 ppm. The protons of the methyl group (-CH₃) typically resonate as a singlet further upfield, around δ 2.5 ppm. The protons of the amino group (-NH₂) can exhibit a broad signal, the chemical shift of which is sensitive to solvent and concentration. The coupling between the ¹³C-labeled carbon and directly attached or nearby protons can also be observed, providing further structural confirmation.
Multidimensional NMR Approaches for Complex Systems
In more complex biological or chemical systems where 4-Aminoacetophenone-¹³C is used as a tracer, multidimensional NMR techniques become invaluable. sigmaaldrich.com Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to establish correlations between the ¹³C-labeled carbon and various protons within the molecule or in interacting species. nih.gov
These advanced methods help to resolve spectral overlap and provide unambiguous assignments, which is particularly crucial when studying the metabolism or binding interactions of the compound in a complex matrix. sigmaaldrich.com
Mass Spectrometry (MS) and Isotopic Ratio Mass Spectrometry (IRMS)
Mass spectrometry is a highly sensitive technique used to confirm the molecular weight and isotopic composition of 4-Aminoacetophenone-¹³C and to detect its presence in tracer experiments.
Confirmation of Molecular Weight and Isotopic Composition
The introduction of a ¹³C atom into the 4-aminoacetophenone structure results in a nominal mass increase of one unit compared to the unlabeled compound. The molecular weight of unlabeled 4-aminoacetophenone is 135.16 g/mol , while the ¹³C-labeled version has a molecular weight of approximately 136.16 g/mol . nih.gov
Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), can readily confirm this mass difference. ESI-MS analysis of 4-Aminoacetophenone-¹³C typically shows a molecular ion peak [M+H]⁺ at m/z 137.1, confirming the incorporation of the ¹³C isotope. Isotopic Ratio Mass Spectrometry (IRMS) can be used to determine the precise isotopic purity of the labeled compound, ensuring it meets the requirements for quantitative tracer studies.
Table 2: Molecular Weight and Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) |
| 4-Aminoacetophenone | C₈H₉NO | 135.16 nih.gov | 135.068413911 nih.gov | 136.1 |
| 4-Aminoacetophenone-¹³C | ¹³CC₇H₉NO | 136.156 lgcstandards.com | 136.071768 | 137.1 |
Detection in Tracer Experiments
The primary application of 4-Aminoacetophenone-¹³C is its use as a stable isotope tracer in various experimental settings. In metabolic studies, for instance, the labeled compound is introduced into a biological system, and its metabolic fate is tracked by detecting the ¹³C label in downstream metabolites using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). biorxiv.org
The distinct mass shift provided by the ¹³C label allows for the clear differentiation of the tracer and its metabolites from the endogenous, unlabeled counterparts. This enables researchers to elucidate metabolic pathways, quantify metabolic fluxes, and study the pharmacokinetics of the compound with high precision and sensitivity. nih.gov The use of ¹³C-labeled compounds is a well-established method in metabolomic studies to investigate the activity of various metabolic pathways. frontiersin.org
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule by probing their characteristic vibrational modes. In the case of 4-aminoacetophenone, these spectra are dominated by vibrations of the amino (-NH₂), carbonyl (C=O), and phenyl ring moieties. Theoretical calculations, often using Density Functional Theory (DFT) methods like B3LYP with a 6-311++G(d,p) basis set, are frequently employed to complement experimental findings and provide a complete assignment of the observed vibrational bands based on potential energy distribution (PED). researchgate.net
The key vibrational modes for 4-aminoacetophenone include the N-H stretching of the amino group, the C=O stretching of the acetyl group, and various C-C stretching and bending modes within the aromatic ring. The substitution of ¹²C with ¹³C at the carbonyl carbon has a pronounced and localized effect on the C=O stretching frequency. Due to the increased mass of the ¹³C isotope, the vibrational frequency of the C=O bond is expected to decrease, following the principles of the harmonic oscillator model. This predictable isotopic shift provides definitive confirmation of the band's assignment and can be used to study electronic and coupling effects within the molecule with high precision.
Experimental spectra for the unlabeled compound have been recorded using various techniques, including KBr pellets, nujol mulls, and solutions, providing a robust dataset for comparison. nih.govguidechem.com The analysis of both FT-IR and FT-Raman spectra allows for a more complete vibrational picture, as some modes may be more active in one technique than the other due to selection rules.
Below is a table summarizing key experimental vibrational frequencies for 4-aminoacetophenone.
| Vibrational Mode | Functional Group | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Notes |
| N-H Asymmetric Stretch | Amino (-NH₂) | ~3470 | ~3472 | A high-frequency band characteristic of primary amines. |
| N-H Symmetric Stretch | Amino (-NH₂) | ~3360 | ~3363 | Typically appears at a lower frequency than the asymmetric stretch. |
| C=O Stretch | Carbonyl (C=O) | ~1652 | ~1655 | A strong, characteristic absorption. For 4-Aminoacetophenone-¹³C, this peak would be shifted to a lower wavenumber (estimated shift of ~40 cm⁻¹) due to the heavier isotope, providing a clear spectral marker. researchgate.net |
| C-C Ring Stretch | Phenyl Ring | ~1598, ~1565 | ~1600, ~1567 | Strong absorptions typical for substituted benzene (B151609) rings. |
| CH₃ Symmetric Deformation | Methyl (-CH₃) | ~1359 | ~1360 | A characteristic bending vibration of the acetyl group's methyl component. |
| C-N Stretch | Aryl-Amine (C-N) | ~1285 | ~1287 | Represents the vibration of the bond connecting the amino group to the phenyl ring. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of molecules in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for the ¹³C isotopologue is not commonly published, its crystal structure is expected to be virtually identical to that of the unlabeled 4-aminoacetophenone due to the negligible volume difference of the isotope.
Studies on 4-aminoacetophenone and its derivatives reveal significant details about its solid-state architecture. The parent compound crystallizes in the monoclinic P2₁/c space group, with four molecules per unit cell (Z=4). researchgate.net The crystal packing is heavily influenced by intermolecular hydrogen bonds. The amino group (-NH₂) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the nitrogen of the amino group in adjacent molecules can act as acceptors.
The key structural parameters obtained from X-ray diffraction provide a static picture of the molecule, which serves as a valuable reference for interpreting data from other spectroscopic methods that probe molecular dynamics.
Below is a data table summarizing the crystallographic information for 4-aminoacetophenone.
| Parameter | Value | Reference |
| Chemical Formula | C₈H₉NO | nih.gov |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| Molecules per Unit Cell (Z) | 4 | researchgate.net |
| Intermolecular Interactions | N-H···O and N-H···N hydrogen bonds, C-H···O contacts | mdpi.com |
| CCDC Number | 659609 | nih.gov |
Rotational Spectroscopy and Conformational Analysis
Rotational spectroscopy, performed on gas-phase molecules in a supersonic expansion, offers unparalleled precision in determining molecular structure and dynamics. Recent studies have investigated 4-aminoacetophenone and its isotopologues using a combination of chirped-pulse Fourier transform microwave (CP-FTMW) and free-jet absorption millimeter-wave spectroscopy. rsc.orgrsc.org
These investigations confirmed that 4-aminoacetophenone exists as a single, planar conformer where the acetyl group's symmetry plane is coplanar with the phenyl ring. unibo.it The high resolution of these techniques allows for the observation of hyperfine structure in the rotational transitions, arising from the nuclear quadrupole coupling of the ¹⁴N nucleus and the internal rotation of the methyl group. rsc.org
A key advantage of this method is the ability to determine a precise molecular structure by analyzing the spectra of multiple isotopologues. By observing the rotational spectra of the parent species alongside the ¹³C and ¹⁵N isotopologues (detected in their natural abundance), researchers can accurately determine the coordinates of these atoms within the molecule's principal axis system. rsc.orguva.es The substitution of ¹²C with ¹³C induces a small but measurable change in the molecule's moments of inertia, leading to a shift in the rotational transition frequencies. This effect allows for the unambiguous structural assignment.
Furthermore, the analysis of the rotational spectra provides detailed information on the dynamics of internal motions. For 4-aminoacetophenone, the barrier to internal rotation of the methyl group (V₃) has been determined to be 6.530(6) kJ mol⁻¹. rsc.orgrsc.org This value quantifies the energy required for the methyl group to rotate relative to the acetyl frame, providing insight into the electronic and steric environment of the substituent.
The rotational constants determined for the parent and a key ¹³C isotopologue of 4-aminoacetophenone are presented below.
| Species | A (MHz) | B (MHz) | C (MHz) | Reference |
| 4-Aminoacetophenone (Parent) | 2636.3534(14) | 711.02643(35) | 561.42921(31) | rsc.org |
| 4-Aminoacetophenone (¹³C at Carbonyl Carbon) | 2636.216(11) | 698.8106(28) | 553.1119(25) | rsc.org |
Applications of 4 Aminoacetophenone 13c As a Mechanistic Probe and Tracer
Elucidation of Reaction Mechanisms in Organic Chemistry
Isotopic labeling is a definitive technique for unraveling the intricate step-by-step pathways of chemical reactions. By strategically placing a ¹³C atom at a specific position within the 4-aminoacetophenone molecule, chemists can trace the fate of that carbon atom throughout a reaction sequence. This allows for the validation or refutation of proposed mechanisms.
For instance, if 4-aminoacetophenone-¹³C (labeled at the carbonyl carbon) undergoes a reaction, the position of the ¹³C label in the final product(s) provides unambiguous evidence of the bond-forming and bond-breaking events that have occurred. This approach is instrumental in distinguishing between different potential mechanistic pathways, such as intermolecular versus intramolecular rearrangements, or identifying the specific atoms involved in a skeletal rearrangement. The analysis is typically carried out using ¹³C NMR, where the signal of the labeled carbon is significantly enhanced, or by mass spectrometry, where the mass of the product and its fragments will reflect the presence of the heavy isotope.
Table 1: Hypothetical Application of 4-Aminoacetophenone-¹³C in Mechanistic Elucidation
This table illustrates how ¹³C labeling at the acetyl group's carbonyl carbon could distinguish between two hypothetical reaction pathways.
| Reactant | Hypothetical Pathway A | Hypothetical Pathway B | Analytical Observation |
| 4-Aminoacetophenone-¹³C=O | Product retains the ¹³C label in a carbonyl group. | Product retains the ¹³C label in a non-carbonyl position (e.g., a methylene (B1212753) group after reduction and rearrangement). | ¹³C NMR and Mass Spectrometry would differentiate the products, confirming the operative mechanism. |
Investigation of Metabolic Pathways using ¹³C Tracers
Stable isotope tracers like 4-aminoacetophenone-¹³C are invaluable tools for mapping the complex network of biochemical reactions that constitute metabolism. alfa-chemistry.comacs.org When introduced into a biological system, the labeled compound participates in metabolic processes alongside its natural, unlabeled counterpart. By tracking the incorporation of the ¹³C label into various downstream metabolites, researchers can delineate metabolic pathways, identify novel biochemical reactions, and quantify the flow of molecules through these networks. alfa-chemistry.comnih.govnih.gov
The metabolism of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—is fundamental to numerous physiological processes. While 4-aminoacetophenone is not a natural amino acid, its aromatic structure makes its ¹³C-labeled form a useful probe for studying the enzymes and pathways involved in the transformation of aromatic compounds. Researchers can use substrates labeled with ¹³C to trace the synthesis and degradation of these amino acids. nih.gov For example, by administering a ¹³C-labeled precursor to cells or organisms, scientists can follow the label's progression through intermediates to the final amino acid products, elucidating the biosynthetic pathways. nih.gov The use of 4-aminoacetophenone-¹³C could help investigate the specificity and activity of enzymes that process aromatic amines or ketones within these broader metabolic networks.
Metabolic flux analysis (MFA) is a powerful quantitative technique used to determine the rates (fluxes) of reactions within a metabolic network. alfa-chemistry.comembopress.org MFA studies rely on feeding cells or organisms a ¹³C-labeled substrate and then measuring the distribution of the ¹³C isotope among downstream metabolites. embopress.org The specific patterns of ¹³C incorporation, known as mass isotopomer distributions, are a direct consequence of the relative activities of the interconnected metabolic pathways. embopress.org
By using 4-aminoacetophenone-¹³C as a tracer, researchers could quantify the flux through pathways responsible for its biotransformation. Mathematical models are used to relate the measured isotopomer distributions to the intracellular reaction rates, providing a detailed snapshot of the cell's metabolic state. embopress.org This approach is critical for understanding how metabolism is altered in disease states like cancer or diabetes and for identifying potential therapeutic targets. alfa-chemistry.comnih.gov
Table 2: Illustrative Isotopomer Distribution in a Metabolite
This table shows how a ¹³C-labeled precursor can result in different labeling patterns in a downstream 3-carbon metabolite (like pyruvate) depending on the active metabolic pathway.
| Metabolic Pathway | ¹³C-Labeled Precursor | Expected Labeling Pattern in Pyruvate | Significance |
| Glycolysis | [1,2-¹³C]-Glucose | Mix of unlabeled and [2,3-¹³C]-Pyruvate | Indicates the flow of carbon through the primary glucose breakdown pathway. |
| Pentose Phosphate Pathway | [1,2-¹³C]-Glucose | Mix of unlabeled and [1,2-¹³C]-Pyruvate | Reveals the relative activity of this alternative glucose oxidation pathway. |
Studies in Pharmacokinetics and Pharmacodynamics (mechanistic aspects)
The use of stable isotope-labeled compounds is a cornerstone of modern drug metabolism and pharmacokinetic (PK) research. acs.orgnih.gov Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. By administering a mixture of a drug and its ¹³C-labeled version, researchers can use mass spectrometry to precisely track the fate of the compound in the body. acs.org
The ¹³C label allows for the unambiguous identification of the drug and its metabolites in complex biological samples like plasma or urine, distinguishing them from endogenous molecules. nih.gov This technique is crucial for:
Metabolite Identification: Identifying the chemical structures of all breakdown products of a drug. acs.orgnih.gov
Pathway Delineation: Understanding the specific enzymatic reactions (e.g., oxidation, conjugation) that the drug undergoes. acs.org
Quantification: Accurately measuring the concentration of the parent drug and its metabolites over time to understand its absorption and clearance rates. cernobioscience.com
From a pharmacodynamic (PD) perspective, which relates drug concentration to its effect, ¹³C-labeled compounds can help elucidate the mechanism of action. By tracing the labeled drug to its site of action (e.g., a specific receptor or enzyme), researchers can gain insights into how the drug exerts its therapeutic effect. nih.gov
Analysis of Protein-Ligand Interactions and Transformations in Biological Systems
Understanding how small molecules (ligands) bind to and interact with proteins is fundamental to drug discovery and structural biology. NMR spectroscopy is a powerful tool for studying these interactions at an atomic level. alfa-chemistry.com Incorporating a ¹³C label into a ligand like 4-aminoacetophenone significantly enhances the ability to detect these interactions via NMR. nih.govrsc.org
When 4-aminoacetophenone-¹³C binds to a target protein, changes can be observed in the NMR signal of the ¹³C atom. These changes provide information about the binding event, the conformation of the ligand in the bound state, and the specific parts of the molecule that are interacting with the protein. This is particularly valuable for studying large proteins where analysis of the protein's signals alone can be overwhelmingly complex. nih.gov Furthermore, if the protein modifies the ligand, the ¹³C label allows researchers to follow the chemical transformation directly and characterize the resulting product.
Material Science Applications through Isotopic Labeling for Property Understanding
Isotopic labeling also finds applications in material science, particularly in the characterization of polymers and other complex materials using techniques like solid-state NMR. researchgate.net By selectively incorporating ¹³C-labeled monomers, such as a derivative of 4-aminoacetophenone-¹³C, into a polymer chain, scientists can gain detailed insights into the material's structure, dynamics, and morphology.
Specific applications include:
Structural Analysis: Determining the connectivity and arrangement of monomer units within a polymer.
Conformational Dynamics: Studying the motion of specific parts of the polymer chain, which relates directly to macroscopic properties like flexibility and strength.
Domain Characterization: In composite materials or polymer blends, the ¹³C label can be used to probe the interface between different components and understand how they interact at a molecular level.
This site-specific information is often impossible to obtain using other methods and is crucial for the rational design of new materials with tailored properties. researchgate.net
Theoretical and Computational Investigations of 4 Aminoacetophenone 13c
Density Functional Theory (DFT) Calculations for Molecular Structure and Properties
Density Functional Theory (DFT) has become a primary method for calculating the electronic structure of molecules, offering a balance between accuracy and computational cost. scielo.org.bonih.gov Calculations are often performed using hybrid functionals like B3LYP in combination with basis sets such as 6-311++G(d,p) to accurately model the properties of 4-Aminoacetophenone. The substitution of a ¹²C atom with a ¹³C isotope has a negligible effect on the electronic structure and molecular geometry but is significant for spectroscopic analysis.
Theoretical geometry optimization is performed to find the lowest energy conformation of the molecule. scielo.org.bo For 4-Aminoacetophenone, quantum-mechanical calculations indicate that the most stable structure has the acetyl group's symmetry plane coplanar with the phenyl ring and a pyramidal arrangement for the amine group. unibo.it These calculations provide precise bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data derived from techniques like X-ray crystallography and rotational spectroscopy. The crystal structure of the unlabeled compound is known to be monoclinic, with the space group P2₁/c. While specific crystallographic data for the ¹³C isotopologue is not typically published, its solid-state structure is expected to be virtually identical to the unlabeled form.
Table 1: Selected Optimized Structural Parameters of 4-Aminoacetophenone
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| C-N (amino) | ~1.39 Å | |
| C-C (acetyl) | ~1.51 Å | |
| Bond Angle | C-C-O (acetyl) | ~120° |
| C-C-N (ring) | ~121° |
Note: Values are typical and can vary slightly based on the level of theory and basis set used in the DFT calculation.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. researchgate.netyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net
For 4-Aminoacetophenone, DFT calculations show that the HOMO is primarily localized over the amino group and the phenyl ring, reflecting their electron-donating nature. In contrast, the LUMO is predominantly distributed over the acetyl group and the aromatic ring, indicating the electron-accepting region of the molecule. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. materialsciencejournal.org These calculations are instrumental in predicting how the molecule will interact with other chemical species. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies of 4-Aminoacetophenone
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | ~ -5.5 eV |
| LUMO Energy | ~ -0.9 eV |
| Energy Gap (ΔE) | ~ 4.6 eV |
Note: These values are representative and depend on the specific DFT functional, basis set, and solvent model used.
Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. sciencepubco.com DFT calculations can predict the vibrational modes of 4-Aminoacetophenone and their corresponding frequencies. These theoretical predictions, when scaled appropriately, show excellent correlation with experimental spectra, allowing for a complete and precise assignment of the observed vibrational bands. sciencepubco.com
The key vibrational modes for this molecule include the N-H stretching of the amino group, the C=O stretching of the acetyl group, and various C-C stretching and bending modes within the aromatic ring. The isotopic substitution in 4-Aminoacetophenone-¹³C, particularly if the label is at the carbonyl carbon, would cause a noticeable downward shift in the C=O stretching frequency due to the increased mass, a phenomenon well-explained by the harmonic oscillator model.
Table 3: Key Calculated Vibrational Frequencies for 4-Aminoacetophenone
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
|---|---|---|
| Asymmetric N-H Stretch | -NH₂ | ~3500 |
| Symmetric N-H Stretch | -NH₂ | ~3400 |
| C=O Stretch | -C(O)CH₃ | ~1680 |
| C-N Stretch | Ring-NH₂ | ~1300 |
Note: Frequencies are unscaled and can differ from experimental values. Scaling factors are typically applied for better agreement.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.netmdpi.com
In 4-Aminoacetophenone, the MEP map typically shows the most negative potential (red/yellow) located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This makes it a prime site for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atoms of the amino group exhibit a positive potential (blue), identifying them as sites for nucleophilic attack and hydrogen bond donation. researchgate.net This analysis provides a clear, intuitive picture of the molecule's reactive sites. mdpi.com
Analysis of Non-covalent Interactions and Crystal Packing
The arrangement of molecules in the solid state is governed by non-covalent interactions. nih.gov For 4-Aminoacetophenone, the crystal packing is significantly influenced by intermolecular hydrogen bonds. The amino group (-NH₂) serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the nitrogen of the amino group in adjacent molecules can act as acceptors.
Conformational Analysis and Internal Rotational Barriers
Molecules are not rigid structures but can exhibit internal motions, such as the rotation of functional groups around single bonds. unibo.itrsc.org For 4-Aminoacetophenone, two significant large-amplitude motions are the internal rotation of the methyl group (-CH₃) and the rotation/inversion of the amino group (-NH₂). unibo.itrsc.org
Theoretical calculations, often combined with experimental data from rotational spectroscopy, are used to determine the energy barriers for these internal rotations. researchgate.netrsc.org Potential energy surface (PES) scans are performed by systematically changing the dihedral angle of the rotating group and calculating the energy at each step. For 4-Aminoacetophenone, the barrier to methyl internal rotation has been determined to be approximately 6.530(6) kJ mol⁻¹. unibo.itrsc.org Similar analyses suggest a significant energy barrier for the inversion of the amino group. unibo.itresearchgate.net Understanding these conformational dynamics is essential for a complete picture of the molecule's behavior. nih.gov
Lack of Publicly Available Research Hinders Theoretical and Computational Investigations of 4-Aminoacetophenone-¹³C
Despite a comprehensive search of scientific literature and databases, there is a notable absence of publicly available research specifically detailing the molecular modeling and docking studies of 4-Aminoacetophenone-¹³C. This scarcity of information prevents a detailed analysis and presentation of its theoretical and computational interactions with biological targets as requested.
The isotopic labeling of 4-Aminoacetophenone with Carbon-13 is primarily utilized for its application as a stable isotope tracer in metabolic studies, reaction kinetics, and quantitative analysis using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The ¹³C isotope allows for the precise tracking of the molecule and its metabolites within biological systems.
However, the focus of existing research has been on the synthesis of 4-Aminoacetophenone-¹³C and its utility in these tracer applications. While molecular modeling and docking studies are common for drug discovery and understanding ligand-receptor interactions, such computational investigations appear not to have been published for the specific, simple isotopically labeled compound, 4-Aminoacetophenone-¹³C.
Searches for computational studies on the unlabeled 4-Aminoacetophenone have also not yielded specific research focused on its docking and interaction with proteins in a manner that would provide the detailed findings required for an in-depth article on this topic. The available computational studies on 4-aminoacetophenone derivatives or related structures are not directly applicable to the specific compound , and their inclusion would violate the strict focus of the requested article.
Consequently, due to the lack of specific research on the molecular modeling and docking of 4-Aminoacetophenone-¹³C, it is not possible to provide a scientifically accurate and detailed account for the requested section on "Molecular Modeling and Docking Studies of Interactions."
Derivatization and Advanced Organic Synthesis Utilizing 4 Aminoacetophenone 13c
Synthesis of Schiff Bases and Related Imines using 13C-Labeled Precursors
The synthesis of Schiff bases, or imines, is a fundamental transformation in organic chemistry, typically involving the condensation of a primary amine with an aldehyde or ketone. researchgate.netwjpsonline.com When 4-Aminoacetophenone-¹³C is used as the amine precursor, the resulting Schiff base incorporates the ¹³C label, creating a powerful probe for structural and mechanistic analysis.
The reaction proceeds via nucleophilic addition of the amino group to the carbonyl carbon of the aldehyde or ketone, forming an unstable carbinolamine intermediate. wjpsonline.com This intermediate then dehydrates to form the stable C=N double bond of the imine. wjpsonline.com
Reaction Scheme: (¹³C)-4-H₂NC₆H₄C(O)CH₃ + R-CHO → (¹³C)-4-(R-CH=N)C₆H₄C(O)CH₃ + H₂O
Utilizing a ¹³C-labeled 4-aminoacetophenone allows for precise tracking of the labeled carbon atom throughout the reaction. For instance, if the aromatic carbon bearing the amino group is labeled, ¹³C NMR spectroscopy can be used to monitor changes in the chemical environment of this carbon as the amino group is converted into an imine. This provides valuable data on the electronic effects of the substituent on the aromatic ring and the progress of the condensation. Solid-state ¹³C and ¹⁵N NMR spectroscopy are particularly useful for assigning imine/enamine structures. nih.gov
| Precursor | Reactant | Product Type | Significance of ¹³C Labeling |
| 4-Aminoacetophenone-¹³C | Aromatic/Aliphatic Aldehydes | ¹³C-Labeled Schiff Base (Imine) | Mechanistic studies of imine formation; Spectroscopic probe for C=N bond environment. nih.govdergipark.org.tr |
| 4-Aminoacetophenone-¹³C | Aromatic/Aliphatic Ketones | ¹³C-Labeled Schiff Base (Imine) | Elucidation of steric and electronic effects on condensation reaction rates. |
Formation of Chalcones and Their Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their diverse biological activities. They are typically synthesized via the Claisen-Schmidt condensation, an aldol (B89426) condensation between an aromatic aldehyde and a ketone, such as 4-aminoacetophenone. guidechem.comnih.gov
The use of 4-Aminoacetophenone-¹³C in this synthesis results in chalcones with a specific carbon atom isotopically labeled. For example, if the carbonyl carbon of 4-aminoacetophenone is labeled with ¹³C, the label will be located at the carbonyl position in the resulting chalcone (B49325).
Reaction Scheme (Base-catalyzed): (¹³C=O)-4-H₂NC₆H₄CH₃ + Ar-CHO → 4-H₂NC₆H₄(¹³C=O)CH=CH-Ar + H₂O
This specific labeling is instrumental for mechanistic investigations. ¹³C NMR spectroscopy can be used to monitor the reaction in real-time, observing the conversion of the ketone to the α,β-unsaturated ketone product. magritek.commagritek.com It allows for the unambiguous assignment of signals in the NMR spectrum and provides insight into the electronic structure of the chalcone backbone. Furthermore, these labeled chalcones can be used as tracers in biological systems to study their metabolism and mode of action.
| Precursor | Reactant | Reaction Type | Product Type | Significance of ¹³C Labeling |
| 4-Aminoacetophenone-¹³C (carbonyl labeled) | Substituted Benzaldehydes | Claisen-Schmidt Condensation | ¹³C-Labeled Chalcone | Tracking reaction kinetics by NMR; Elucidating the mechanism of condensation; Probing the electronic structure of the enone system. magritek.comresearchgate.net |
Development of Azo Dyes and Diazenyl Compounds
Azo dyes represent the largest class of synthetic dyes used in various industries. nih.gov Their synthesis involves two main steps: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich substrate, such as a phenol (B47542) or another aniline (B41778) derivative. nih.gov 4-Aminoacetophenone is a common precursor for the diazonium salt component.
When 4-Aminoacetophenone-¹³C is used, the resulting azo dye contains the isotopic label. The synthesis proceeds by treating the ¹³C-labeled 4-aminoacetophenone with a source of nitrous acid (e.g., NaNO₂ and HCl) at low temperatures to form the diazonium salt. This salt is then reacted with a coupling component.
Reaction Scheme:
(¹³C)-4-H₂NC₆H₄C(O)CH₃ + NaNO₂ + 2HCl → (¹³C)-4-N₂⁺Cl⁻C₆H₄C(O)CH₃ + NaCl + 2H₂O
(¹³C)-4-N₂⁺Cl⁻C₆H₄C(O)CH₃ + Coupling Agent → (¹³C)-4-(Ar-N=N)C₆H₄C(O)CH₃
The ¹³C label serves as a powerful analytical tool. It aids in the structural elucidation of the final dye molecule using mass spectrometry and ¹³C NMR. For mechanistic studies, the label can help to understand the electronic changes occurring at a specific position on the benzene (B151609) ring during the electrophilic aromatic substitution (coupling) step.
| Precursor | Reaction Sequence | Product Type | Significance of ¹³C Labeling |
| 4-Aminoacetophenone-¹³C | 1. Diazotization (NaNO₂/HCl) 2. Azo Coupling | ¹³C-Labeled Azo Dye | Structural elucidation of complex dyes; Mechanistic studies of the azo coupling reaction. ijirset.comresearchgate.net |
Synthesis of Heterocyclic Compounds for Mechanistic Studies
4-Aminoacetophenone is a versatile starting material for the synthesis of a variety of heterocyclic compounds, including thiazoles and thiazolidinones. uobaghdad.edu.iqresearchgate.net The use of 4-Aminoacetophenone-¹³C in these syntheses is particularly valuable for elucidating complex reaction mechanisms, as it allows for the unambiguous determination of how the atoms of the precursor are incorporated into the final heterocyclic ring. nih.gov
For instance, 2-amino-4-aryl-1,3-thiazoles can be synthesized via the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide. Alternatively, they can be formed from the reaction of a ketone like 4-aminoacetophenone with thiourea (B124793) and a halogen. researchgate.net
Another important class of heterocycles, 4-thiazolidinones, can be synthesized by the cyclocondensation of Schiff bases (derived from 4-aminoacetophenone) with thioglycolic acid. researchgate.netnih.govsphinxsai.com
Reaction Scheme (Thiazolidinone Synthesis):
(¹³C)-4-H₂NC₆H₄C(O)CH₃ + R-CHO → (¹³C)-4-(R-CH=N)C₆H₄C(O)CH₃
(¹³C)-4-(R-CH=N)C₆H₄C(O)CH₃ + HSCH₂COOH → ¹³C-Labeled 4-Thiazolidinone derivative
By labeling a specific carbon in the 4-aminoacetophenone starting material, researchers can follow its path into the final heterocyclic product. This is crucial for distinguishing between possible isomeric products and for understanding the intricate bond-forming and bond-breaking steps of the cyclization mechanism.
| Precursor | Key Reactants | Product Heterocycle | Utility of ¹³C Labeling for Mechanistic Studies |
| 4-Aminoacetophenone-¹³C | Thiourea, Iodine | ¹³C-Labeled 2-Aminothiazole | Tracing the carbon skeleton from the precursor to the heterocyclic ring; Confirming regiochemistry of cyclization. researchgate.netwikipedia.org |
| Schiff base from 4-Aminoacetophenone-¹³C | Thioglycolic Acid | ¹³C-Labeled 4-Thiazolidinone | Elucidating the mechanism of cycloaddition, particularly the fate of the imine carbon. researchgate.net |
Functionalization Reactions with 13C-Labeled 4-Aminoacetophenone
The functional groups of 4-aminoacetophenone—the primary amino group, the acetyl group, and the aromatic ring—offer multiple sites for chemical modification. guidechem.comcram.com Performing these functionalization reactions on ¹³C-labeled 4-aminoacetophenone provides a direct method for studying the reaction mechanisms and characterizing the resulting products.
N-Functionalization: The amino group can undergo reactions such as acylation, alkylation, and sulfonylation. Using a ¹³C-labeled substrate allows for monitoring the electronic environment of the ring carbons via ¹³C NMR as the properties of the nitrogen substituent are changed.
Acetyl Group Modification: The α-protons of the acetyl group can be removed by a base to form an enolate, which can then react with various electrophiles. The carbonyl carbon itself can be attacked by nucleophiles. Labeling at the carbonyl or methyl carbon of the acetyl group enables precise tracking of these transformations.
Aromatic Ring Substitution: The aromatic ring can undergo electrophilic substitution reactions. The amino group is a strong activating group, directing incoming electrophiles to the ortho positions. The impact of these substitutions on the electron distribution within the ring can be quantitatively assessed by observing the shifts in the ¹³C NMR signals of the labeled ring carbons.
The use of ¹³C-labeled 4-aminoacetophenone in these reactions is invaluable for providing clear, unambiguous data to support proposed reaction pathways and for the detailed characterization of novel, complex molecules. nih.gov
Analytical Methodologies and Standards Development with 4 Aminoacetophenone 13c
Application as an Internal Standard in Quantitative Analytical Methods
In quantitative analysis, particularly in methods involving chromatography and mass spectrometry, stable isotope-labeled compounds like 4-Aminoacetophenone-13C are considered ideal internal standards. An internal standard is a substance with properties similar to the analyte that is added in a known amount to samples, calibrators, and controls. Because they are chemically identical to the analyte of interest (the unlabeled 4-Aminoacetophenone) but have a different mass due to the ¹³C isotope, they can be added to a sample at a known concentration.
This allows for the accurate quantification of the unlabeled compound by correcting for variations that may occur during sample preparation and instrument response. Both the labeled and unlabeled compounds exhibit nearly identical behavior during extraction, derivatization, and chromatographic separation. However, they are readily distinguished by a mass spectrometer. By comparing the detector response of the analyte to that of the internal standard, any loss of sample during processing or fluctuations in instrument performance can be compensated for, leading to highly accurate and precise results. The use of ¹³C-labeled standards is often preferred over other isotopes like ²H (deuterium) because they are less likely to exhibit chromatographic separation from the unlabeled analyte, a phenomenon known as the "isotope effect". nih.gov
Table 1: Properties of this compound as an Internal Standard
| Property | Description | Advantage in Quantitative Analysis |
|---|---|---|
| Chemical Equivalence | Chemically identical to the unlabeled analyte, 4-Aminoacetophenone. | Co-elutes with the analyte in chromatography and shows similar behavior during sample preparation. nih.gov |
| Mass Difference | Possesses a higher molecular weight due to the ¹³C isotope(s). | Allows for distinct detection and quantification by mass spectrometry without interfering with the analyte signal. |
| Isotopic Purity | Synthesized to have a high enrichment of the ¹³C isotope (>99 atom % ¹³C). | Minimizes interference from naturally occurring isotopes and ensures accurate quantification. |
Development of Spectrophotometric Methods based on Diazotization and Coupling Reactions
Spectrophotometric methods are widely used for the determination of various compounds due to their simplicity and cost-effectiveness. The 4-amino group on the 4-Aminoacetophenone molecule is readily susceptible to diazotization, a reaction that forms the basis for sensitive colorimetric assays. This process involves reacting the primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) in a cold environment to produce a diazonium salt. researchgate.net
This resulting diazonium salt is a reactive electrophile that can then be coupled with an electron-rich aromatic compound (a coupling agent) to form a highly colored and stable azo dye. researchgate.netrsc.org The intensity of the color produced is directly proportional to the concentration of the analyte being measured. While these methods typically determine the concentration of the coupling agent, the principle relies on the reactive nature of the diazotized 4-aminoacetophenone. The resulting azo dyes exhibit strong absorption in the visible region of the electromagnetic spectrum, allowing for their quantification using a spectrophotometer at a specific wavelength (λmax). rsc.orgekb.eg
Table 2: Spectrophotometric Methods Using Diazotized 4-Aminoacetophenone
| Analyte | Coupling Medium | Resulting Product | λmax (nm) |
|---|---|---|---|
| N-(1-naphthyl)ethylenediamine | Acidic | Reddish purple monoazo dye | 550 rsc.org |
| Methyldopa | Sodium Hydroxide | Violet-reddish soluble azo dye | 560 researchgate.net |
| Genistein | Micellar (TritonX-114) | Orange colored dye | 437 |
Chromatographic Techniques for Detection and Quantification
Chromatographic techniques, especially when coupled with mass spectrometry (LC-MS), are central to the use of this compound. High-performance liquid chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. When this compound is used as an internal standard, it co-elutes with the unlabeled analyte.
Following separation by chromatography, the eluent is introduced into a mass spectrometer. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). Since this compound has a different mass from its unlabeled counterpart, the two compounds are easily distinguished. Quantification is achieved by creating a calibration curve based on the ratio of the peak area of the analyte to the peak area of the known concentration of the internal standard. This ratioing technique ensures high precision and accuracy by correcting for any variability in the system. nih.gov
While stable isotope-labeled internal standards are powerful tools, analysts must account for potential sources of error, such as isotopic dilution and matrix effects.
Isotopic Dilution: This occurs when the sample itself contains a certain level of the labeled isotope, which can artificially inflate the signal of the internal standard. For ¹³C, the natural abundance is approximately 1.1%, which is generally low but may need to be considered in highly sensitive assays. Ensuring high isotopic purity (>99 atom %) of the this compound standard is crucial.
Matrix Effects: Complex biological or environmental samples contain numerous other components that can co-elute with the analyte and interfere with the ionization process in the mass spectrometer, leading to signal suppression or enhancement. nih.gov The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects, as both the analyte and the standard are affected in nearly the same way. nih.govresearchgate.net However, to ensure the highest quality data, strategies to minimize matrix effects are still employed.
Table 3: Strategies to Mitigate Isotopic Dilution and Matrix Effects
| Strategy | Description | Purpose |
|---|---|---|
| Use of High Purity Standard | Employing a ¹³C-labeled internal standard with very high isotopic enrichment. | Minimizes the contribution of naturally occurring isotopes to the internal standard signal, preventing inaccurate quantification. |
| Optimized Sample Preparation | Incorporating thorough clean-up steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). | To remove interfering compounds from the sample matrix before analysis, thereby reducing matrix effects. nih.gov |
| Chromatographic Separation | Modifying HPLC conditions (e.g., gradient, column chemistry) to separate the analyte from co-eluting matrix components. | Reduces the chance of ion suppression or enhancement in the mass spectrometer source. nih.gov |
| Sample Dilution | Diluting the sample with a suitable solvent before analysis. | Can reduce the concentration of interfering matrix components to a level where they no longer significantly affect ionization. researchgate.netnih.gov |
Derivatization is a chemical modification of the analyte to create a new compound with improved properties for analysis. For 4-Aminoacetophenone, both the primary amino group (-NH₂) and the carbonyl group (C=O) are potential sites for derivatization. This can be particularly useful in HPLC to enhance detection sensitivity (e.g., by adding a fluorescent tag) or to improve chromatographic behavior.
Derivatization of the Amino Group: The primary amine can be reacted with various reagents to attach chromophores or fluorophores. For example, reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with amines to produce highly fluorescent derivatives, enabling detection at very low concentrations. nih.govspringernature.comresearchgate.net
Derivatization of the Carbonyl Group: The ketone functional group can be derivatized by reacting it with reagents like hydroxylamine (B1172632) or Girard's reagents to form oximes or hydrazones, respectively. nih.gov This can be used to improve ionization efficiency for mass spectrometry detection.
Pre-column derivatization introduces these tags before the sample is injected into the HPLC system, allowing for the separation and detection of the modified, more easily detectable analyte. springernature.comnih.gov
Table 4: Potential Derivatization Strategies for 4-Aminoacetophenone
| Functional Group | Reagent Class | Example Reagent | Purpose |
|---|---|---|---|
| Amino (-NH₂) | Sulfonyl Chlorides | Dansyl Chloride | Adds a fluorescent tag for enhanced HPLC-fluorescence detection. nih.govresearchgate.net |
| Amino (-NH₂) | Chloroformates | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Attaches a highly fluorescent group for sensitive detection. nih.govresearchgate.net |
| Carbonyl (C=O) | Hydroxylamine | NH₂OH·HCl | Forms an oxime, which can alter chromatographic properties and improve ionization. nih.gov |
Enzyme Activity Determination Methodologies using Substrate Analogs
Derivatives of 4-aminoacetophenone can be synthesized to act as artificial substrates for certain enzymes, such as peptidases and proteases. google.com In these methods, a peptide or other chemical group is attached to the amino group of 4-aminoacetophenone. This synthetic substrate itself may not absorb light strongly at a particular wavelength. However, when the enzyme is present, it cleaves the bond, releasing the free 4-aminoacetophenone. google.com
The released 4-aminoacetophenone has distinct spectrophotometric properties compared to the substrate. For instance, it shows a characteristic absorbance between 335 and 355 nm, a region where the substrate analog has minimal absorbance. google.com By monitoring the increase in absorbance at this wavelength over time, the rate of the enzymatic reaction can be determined. This provides a continuous and sensitive method for measuring enzyme activity. The use of a ¹³C-labeled substrate analog would further allow for highly specific quantification of the released this compound product using LC-MS, which can be advantageous in complex biological samples where spectrophotometric interference might be a concern. nih.gov
Table 5: Principle of Enzyme Activity Assay using 4-Aminoacetophenone Analogs
| Step | Process | Description | Analytical Measurement |
|---|---|---|---|
| 1 | Substrate Introduction | A synthetic substrate (e.g., Leucyl-4-acetylanilide) is added to the sample containing the enzyme. | The substrate has low absorbance in the 335-355 nm range. google.com |
| 2 | Enzymatic Cleavage | The enzyme (e.g., a peptidase) hydrolyzes the bond between the peptide and the 4-aminoacetophenone moiety. | This reaction releases free 4-aminoacetophenone. google.com |
Conclusion and Future Research Directions
Summary of Current Research Landscape for 4-Aminoacetophenone-13C
Current research on this compound primarily leverages its utility as an internal standard and a tracer for mechanistic studies. The introduction of a carbon-13 isotope allows for the precise tracking of the molecule in intricate biological and chemical matrices using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In quantitative analysis, its chemical identity to the unlabeled analyte, coupled with its distinct mass, enables accurate quantification by correcting for variations during sample preparation and instrumental analysis.
Researchers utilize this compound to elucidate reaction mechanisms. By tracking the position of the ¹³C atom throughout a chemical transformation, it is possible to differentiate between potential reaction pathways, providing clear evidence for proposed mechanisms, such as in the formation of Schiff bases. Furthermore, it serves as a tracer in metabolic flux analysis, where the ¹³C label facilitates the mapping of molecular pathways. The isotopic purity of the labeled compound is a critical parameter, with a requirement of greater than 99 atom % ¹³C to ensure the reliability of experimental results.
Emerging Methodologies in 13C Isotopic Labeling for Complex Molecules
The field of isotopic labeling is continually evolving, with new methodologies being developed to enhance the precision and scope of ¹³C-based studies. A significant advancement is the development of optimized isotopic labeling experiments for ¹³C metabolic flux analysis (¹³C-MFA). researchgate.net This includes the use of parallel labeling experiments and algorithms for the rational selection of isotopic tracers to improve the quality of the resulting data. researchgate.net
Advanced analytical techniques, particularly tandem mass spectrometry, are being integrated into labeling studies to provide more detailed information on the distribution of isotopes within metabolites. researchgate.net For complex biological systems, methods are being refined to account for the intricate network of metabolic reactions and the need for multiple labeled substrates to probe different pathways effectively. nih.govnih.gov Furthermore, there is a growing interest in late-stage labeling techniques, which would allow for the introduction of the ¹³C isotope at a later point in the synthesis of a complex molecule, offering greater flexibility and efficiency.
Potential for Novel Applications in Mechanistic Organic and Biological Chemistry
The application of this compound and other ¹³C-labeled compounds is poised to expand into new areas of mechanistic investigation. In organic chemistry, the use of such tracers can provide deeper insights into complex reaction mechanisms, including those involving rearrangements and the formation of transient intermediates. The ability to precisely locate the labeled carbon atom in the final product can offer unambiguous evidence for a particular mechanistic pathway.
In biological chemistry, there is significant potential for using ¹³C-labeled tracers to study the metabolism of xenobiotics and to understand the mechanisms of drug action and toxicity. wikipedia.org By tracing the metabolic fate of a ¹³C-labeled compound like 4-aminoacetophenone, researchers can identify metabolites and quantify the flux through various biotransformation pathways. vanderbilt.edu This information is invaluable for drug development and for assessing the environmental impact of chemicals.
Challenges and Opportunities in the Synthesis and Application of Advanced 13C-Labeled Tracers
Despite the power of ¹³C-labeled tracers, their synthesis and application present both challenges and opportunities. A primary challenge is the synthesis of specifically labeled compounds, which can be complex and costly. acs.org The development of more efficient and cost-effective synthetic routes for incorporating ¹³C at specific molecular positions is a key area of ongoing research.
Another challenge lies in the interpretation of the large datasets generated in modern metabolomics experiments that utilize ¹³C tracers. acs.org The development of advanced computational tools and bioinformatics platforms is crucial for the effective analysis and visualization of this complex data. acs.org
However, these challenges are accompanied by significant opportunities. The increasing sensitivity of analytical instruments like MS and NMR is enabling the detection of lower levels of ¹³C incorporation, expanding the range of biological questions that can be addressed. nih.gov The combination of stable isotope labeling with other "omics" technologies, such as proteomics and genomics, offers a powerful systems biology approach to understanding complex biological processes.
Q & A
Basic Questions
Q. What are the primary applications of 4-Aminoacetophenone- in isotopic labeling studies, and how does its incorporation influence experimental design?
- Answer : 4-Aminoacetophenone- is used as a stable isotope tracer in metabolic flux analysis, reaction mechanism studies, and pharmacokinetic modeling. The label enables precise tracking of molecular pathways via techniques like LC-MS or NMR. Researchers must ensure isotopic purity (>99 atom % ) and validate its incorporation using isotopic ratio mass spectrometry (IRMS) . Experimental design should account for potential isotopic dilution and matrix effects in biological samples .
Q. What safety protocols are critical when handling 4-Aminoacetophenone- in laboratory settings?
- Answer : Key protocols include:
- Use of PPE (gloves, lab coats, eye protection) to prevent dermal/oral exposure.
- Storage in airtight containers at 2–8°C to prevent degradation.
- Immediate decontamination of spills with ethanol/water mixtures.
- Emergency measures (e.g., eyewash stations, ventilation) as per GHS Category 4 acute toxicity guidelines .
Q. How is 4-Aminoacetophenone- characterized to confirm isotopic purity and chemical structure?
- Answer : Characterization involves:
- NMR spectroscopy : Compare chemical shifts with unlabeled analogs (referencing databases like NIST Chemistry WebBook) .
- Mass spectrometry : Confirm isotopic enrichment via molecular ion peaks (e.g., m/z shifts in ESI-MS).
- Chromatography : HPLC or GC methods to assess purity (>95% by area) .
Q. What are the recommended storage conditions for 4-Aminoacetophenone- to ensure long-term stability?
- Answer : Store in airtight, light-resistant containers at –20°C to minimize isotopic exchange and degradation. Avoid prolonged exposure to humidity or reactive solvents (e.g., acids, anhydrides) .
Advanced Research Questions
Q. When using 4-Aminoacetophenone- as an internal standard in LC-MS/MS, how can researchers optimize ionization parameters to account for isotopic effects?
- Answer : Optimization steps include:
- Adjusting source temperature and gas flow to enhance ionizability of the -labeled compound.
- Validating ion suppression/enhancement using matrix-matched calibration curves.
- Cross-referencing fragmentation patterns with unlabeled standards to distinguish isotopic clusters .
Q. How should researchers address contradictions in metabolic flux data derived from 4-Aminoacetophenone- tracer studies?
- Answer : Contradictions may arise from isotopic dilution or competing metabolic pathways. Mitigation strategies:
- Validate tracer uptake via time-course experiments.
- Use complementary tracers (e.g., - or -labeled analogs) to cross-verify flux rates.
- Apply Bayesian statistical models to reconcile conflicting datasets .
Q. What methodological challenges arise in synthesizing 4-Aminoacetophenone- with high isotopic enrichment, and how can side reactions be minimized?
- Answer : Challenges include:
- Isotopic dilution during precursor synthesis (e.g., -acetate incorporation).
- Side reactions due to residual catalysts (e.g., Pd/C in hydrogenation steps).
- Solutions: Use stoichiometric excess of -precursors, purify intermediates via recrystallization, and monitor reactions with real-time IR spectroscopy .
Q. How can researchers design controlled experiments to study the photodegradation kinetics of 4-Aminoacetophenone- in environmental matrices?
- Answer : Design considerations:
- Use UV-Vis spectroscopy to track degradation under simulated sunlight.
- Spike environmental samples (e.g., soil, water) with -labeled compound to distinguish abiotic vs. microbial degradation.
- Quantify degradation products via -NMR or high-resolution orbitrap MS .
Methodological Notes
- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for unlabeled analogs to confirm structural integrity .
- Safety Compliance : Adopt hazard controls per EU-GHS/CLP regulations, including toxicity mitigation (Category 4 oral/dermal toxicity) .
- Ethical Reporting : Clearly state isotopic purity, synthesis methods, and analytical validation steps in publications to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
